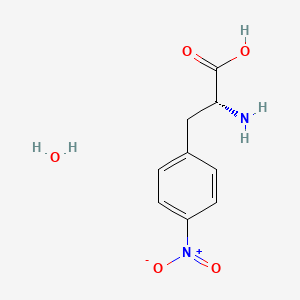

4-Nitro-D-phenylalanine hydrate

Description

Contextualization within Non-Canonical Amino Acid Chemistry and Biochemistry

Non-canonical amino acids (ncAAs), such as 4-Nitro-D-phenylalanine (B556530), are not part of the standard 20 amino acids encoded by the universal genetic code. udel.edu Their incorporation into peptides and proteins allows researchers to introduce novel chemical functionalities, providing methods to manipulate and study biological processes. chemimpex.comontosight.ai The key to the utility of 4-Nitro-D-phenylalanine is the nitro group (NO2) at the 4-position of the phenyl ring. ontosight.ai This electron-withdrawing group modifies the molecule's electronic properties, making it a useful probe for investigating protein structure and function. chemimpex.comontosight.ai The nitro group can also be chemically altered, for example, through reduction to an amino group, which allows for further chemical modifications. researchgate.net

The "D" configuration of this amino acid is also significant. Most naturally occurring amino acids exist in the "L" configuration. The use of D-amino acids can increase the stability of peptides against degradation by proteases, which is a considerable advantage in designing therapeutic peptides with longer biological half-lives. chemimpex.com

Significance as a Chiral Building Block and Intermediate in Complex Molecule Synthesis

Chirality is a critical property in molecule design, particularly in the pharmaceutical industry where a drug's biological activity is often tied to its specific three-dimensional structure. nih.gov 4-Nitro-D-phenylalanine hydrate (B1144303) is a valuable chiral building block, offering a defined stereocenter that can be integrated into larger, more complex molecular structures. nih.govacs.org

As a synthetic intermediate, its utility is enhanced by the reactivity of the nitro group. This group can be converted into other functional groups, expanding its synthetic potential. researchgate.netcookechem.com For instance, the reduction of the nitro group to an amine creates 4-amino-D-phenylalanine, which can then be used in a variety of chemical reactions, including the formation of amide bonds. nih.gov This versatility establishes 4-Nitro-D-phenylalanine as a key precursor for synthesizing a range of complex molecules, such as peptidomimetics and other compounds with biological activity. ruifuchems.comchemimpex.com

Table 1: Physicochemical Properties of 4-Nitro-D-phenylalanine Hydrate

| Property | Value |

|---|---|

| Synonyms | (2R)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, p-Nitro-D-Phe-OH monohydrate chemimpex.comsynquestlabs.com |

| Molecular Formula | C9H12N2O5 synquestlabs.com |

| Molecular Weight | 228.2 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | Faintly yellow to white-yellow powder chemimpex.comchemimpex.com |

| Melting Point | 214-221 °C chemimpex.com |

| CAS Number | 56613-61-7 chemimpex.comcookechem.comnih.govfishersci.ca |

Note: Some sources may list the properties of the anhydrous form, which has a molecular formula of C9H10N2O4 and a molecular weight of approximately 210.19 g/mol . cookechem.comnih.govfishersci.ca

Overview of Key Academic Research Avenues

The unique properties of this compound have led to its use in several key areas of academic research.

Peptide and Protein Engineering: Researchers incorporate this amino acid into peptides to study enzyme mechanisms and design specific inhibitors. The nitro group can serve as a spectroscopic handle or modulate the binding affinity of the peptide to its biological target. chemimpex.comchemimpex.com

Medicinal Chemistry: It is used as a foundational structure for developing new pharmaceutical agents. chemimpex.comruifuchems.com The ability to modify the nitro group and the inherent chirality of the molecule make it an attractive starting point for synthesizing potential drug candidates targeting specific enzymes or receptors. chemimpex.com

Biomaterial Science: The compound is explored for creating novel materials, such as polymers and nanocomposites. The properties imparted by the nitro group can be harnessed to create materials for applications like specialized drug delivery systems. chemimpex.com

Metabolic Engineering: Recent research has focused on engineering bacteria like E. coli to biosynthesize para-nitro-L-phenylalanine (the L-enantiomer) from simple carbon sources like glucose. udel.eduresearchgate.net This work provides a foundation for the biosynthesis of other nitroaromatic chemicals and for biological applications that can use this amino acid as a building block. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Nitro-D-phenylalanine |

| Phenylalanine |

| 4-amino-D-phenylalanine |

| para-nitro-L-phenylalanine |

| L-phenylalanine |

| Tyrosine |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZDHJRNUIXKLU-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Optimization

Chemical Synthesis Approaches

The preparation of 4-Nitro-D-phenylalanine (B556530) hydrate (B1144303) is primarily achieved through the direct nitration of D-phenylalanine or via more complex multi-step and asymmetric routes designed to ensure high purity and stereochemical integrity.

Nitration Reactions of Phenylalanine Stereoisomers

The most direct method for synthesizing 4-nitrophenylalanine is the electrophilic nitration of phenylalanine. This reaction typically involves the use of a mixed acid solution, most commonly a combination of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). researchgate.net The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring of phenylalanine. Due to the activating, ortho-para directing nature of the amino acid side chain, nitration occurs at the ortho and para positions.

While the fundamental reaction is applicable to both L- and D-phenylalanine, achieving high selectivity for the desired 4-nitro isomer while preserving the stereochemical integrity of the chiral center presents a significant challenge. nih.govrsc.org

The yield and isomeric purity of 4-nitrophenylalanine are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, reaction time, and the ratio of the nitrating agents.

For the synthesis of the L-isomer, which serves as a model for the D-isomer, traditional batch reactor methods using a 2:1 volume ratio of concentrated H₂SO₄ to concentrated HNO₃ at 0°C for 3 hours can yield up to 65.2% of L-4-nitrophenylalanine. researchgate.net However, these conditions are often associated with long reaction times and the formation of undesirable by-products.

More advanced process optimization has demonstrated that by increasing the reaction temperature, the reaction time can be significantly reduced. Orthogonal experiments have identified optimized conditions that balance yield and reaction speed, although specific data for the D-isomer remains less reported in mainstream literature than for its L-counterpart. researchgate.net

| Parameter | Batch Reactor Conditions | Optimized Tubular Reactor Conditions |

| Reagent Ratio (H₂SO₄:HNO₃) | 2:1 (v/v) | 2:1 (v/v) |

| Temperature | 0°C | 50°C |

| Time | 3 hours | 5 minutes |

| Yield (L-isomer) | 65.2% | 80.9% |

This interactive table summarizes the reaction conditions for the synthesis of L-4-nitrophenylalanine, which can be considered analogous for the D-isomer.

A significant challenge in the nitration of phenylalanine is the formation of isomeric and condensation by-products. The primary isomeric by-product is 2-nitro-phenylalanine, with smaller amounts of 3-nitrophenylalanine also possible. nih.gov Furthermore, under certain conditions, a condensation by-product can form between L-4-nitrophenylalanine and L-2-nitrophenylalanine. researchgate.net

Multi-step Synthesis Strategies for Complex Derivatives and Intermediates

Beyond direct nitration, multi-step synthetic routes are employed to create complex derivatives of 4-Nitro-D-phenylalanine or to introduce the nitro group with greater control. These strategies often involve the use of protecting groups for the amine and carboxylic acid functionalities to prevent side reactions during nitration. For example, a common strategy involves the protection of L-phenylalanine, followed by iodination, and then an Ullman-type coupling to introduce an azide (B81097), which can be subsequently reduced and diazotized, though this is more common for producing other derivatives like 4-azido-L-phenylalanine. nih.gov

Enzymatic cascades represent another sophisticated multi-step approach. For instance, L-phenylalanine can be converted through a series of enzymatic steps into various chiral intermediates. nih.govacs.org While not directly producing 4-Nitro-D-phenylalanine, these pathways demonstrate the potential for biocatalytic routes that could be engineered for its synthesis from renewable starting materials, offering a greener alternative to traditional chemical methods. nih.govacs.org

Asymmetric Synthesis Routes to Enantiopure Nitro-Phenylalanine Derivatives

Ensuring the enantiopurity of the final product is paramount. While starting with enantiopure D-phenylalanine is the most common approach, asymmetric synthesis methods can, in principle, generate enantiomerically pure nitro-amino acids from prochiral precursors.

Organocatalytic methods have proven effective for the asymmetric synthesis of related compounds like γ-nitroesters. organic-chemistry.org These methods utilize small chiral organic molecules to catalyze reactions, such as the Michael addition of nitroalkanes to α,β-unsaturated aldehydes, with high enantioselectivity. organic-chemistry.org Such strategies could potentially be adapted for the asymmetric synthesis of precursors to 4-Nitro-D-phenylalanine.

Furthermore, chemoenzymatic deracemization processes have been developed to obtain optically pure D-phenylalanine derivatives from racemic mixtures. nih.gov These cascades often involve a stereoselective oxidation of the D-amino acid followed by a non-selective reduction, effectively converting the unwanted L-isomer into the desired D-isomer. nih.gov

Development of Continuous Flow and Process Intensification Techniques (e.g., Tubular Reactors)

The shift from batch to continuous flow processing represents a major advancement in the synthesis of nitrated compounds. Nitration reactions are typically fast and highly exothermic, making them hazardous on a large scale in batch reactors. chemrxiv.org Continuous flow reactors, such as tubular or microreactors, offer significant advantages in terms of safety, efficiency, and control. researchgate.netchemrxiv.org

The high surface-area-to-volume ratio of these reactors allows for rapid heat dissipation, preventing thermal runaways. researchgate.net Precise control over residence time, temperature, and stoichiometry leads to higher yields and selectivities. As demonstrated in the synthesis of L-4-nitrophenylalanine, the use of a tubular reactor not only increased the yield to 80.9% but also dramatically reduced the reaction time from hours to just minutes. researchgate.net This process intensification leads to a more efficient and safer manufacturing process, which is directly applicable to the synthesis of 4-Nitro-D-phenylalanine hydrate.

Biocatalytic and Biosynthetic Approaches

Biocatalytic and biosynthetic strategies represent a significant shift towards more sustainable and selective production of nitroaromatic amino acids like 4-nitro-D-phenylalanine. These methods utilize enzymes or whole microbial cells to catalyze specific reactions, often under mild conditions, reducing the environmental impact associated with conventional chemical synthesis. researchgate.netnih.gov

The enzymatic synthesis of D-amino acids, including 4-nitro-D-phenylalanine, is a powerful alternative to traditional chemical methods. nih.gov Enzymes offer high enantioselectivity and chemoselectivity, which is crucial for producing optically pure amino acids. frontiersin.org

One key enzyme class is phenylalanine ammonia-lyases (PALs) . frontiersin.org PALs naturally catalyze the conversion of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). frontiersin.org However, this reaction is reversible. In the presence of high concentrations of ammonia, PALs can catalyze the amination of corresponding cinnamic acid derivatives to produce phenylalanine analogues. frontiersin.org For instance, PALs from Anabaena variabilis (AvPAL) and Planotalea bogoriensis (PbPAL) have been used for the amination of various substituted cinnamic acids. frontiersin.org Despite the unfavorable equilibrium, conversions of around 80-90% have been reported. frontiersin.org To overcome this, a chemoenzymatic cascade has been developed, coupling PAL amination with a deracemization process based on stereoselective oxidation and non-selective reduction, leading to high yields and excellent optical purity of D-phenylalanine derivatives. nih.gov

Another important enzymatic route involves the use of D-amino acid dehydrogenases (DAADHs) . Engineered DAADHs have been utilized to convert 4-bromophenylpyruvic acid into D-4-bromophenylalanine, which can then be used in further reactions to create diverse D-biarylalanine derivatives. mdpi.com

The deracemization of racemic mixtures is also a viable strategy. For example, AncLAO, an L-amino acid oxidase, has been successfully used to deracemize 4-nitrophenylalanine on a preparative scale, achieving an enantiomeric excess (ee) of over 99%. mdpi.com This process often involves coupling the oxidation of the L-enantiomer with a non-selective reduction step to regenerate the racemate, thus driving the conversion towards the desired D-enantiomer.

The table below summarizes key enzymes and their roles in the production of substituted phenylalanines.

Interactive Data Table: Enzymes in Substituted Phenylalanine Synthesis| Enzyme Class | Example Enzyme | Substrate(s) | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase (PAL) | AvPAL, PbPAL | Substituted Cinnamic Acids, Ammonia | Substituted Phenylalanines | Can achieve 80-90% conversion in high ammonia concentrations. Immobilization allows for continuous flow synthesis with excellent conversion. | frontiersin.org |

| L-Amino Acid Oxidase (LAAO) | AncLAAO | Racemic 4-Nitrophenylalanine | D-4-Nitrophenylalanine | Achieved >99% enantiomeric excess in preparative scale deracemization. | mdpi.com |

| D-Amino Acid Dehydrogenase (DAADH) | Engineered DAADHs | 4-Bromophenylpyruvic Acid | D-4-Bromophenylalanine | Enables the synthesis of precursors for D-biarylalanine derivatives. | mdpi.com |

De novo biosynthesis of 4-nitro-L-phenylalanine from simple carbon sources like glucose has been successfully demonstrated in microbial hosts, primarily Escherichia coli. researchgate.netbiorxiv.org This approach involves engineering the microbe's metabolic pathways to produce the desired non-natural amino acid. nih.gov

A key strategy involves the creation of a biosynthetic pathway that first produces 4-amino-L-phenylalanine (pA-Phe), a precursor to 4-nitro-L-phenylalanine (pN-Phe). researchgate.netnih.gov The biosynthesis of pA-Phe from chorismate, a key intermediate in the shikimate pathway, is catalyzed by enzymes encoded by the pabA, pabB, and pabC genes. asm.org To then convert pA-Phe to pN-Phe, an N-oxygenase enzyme is introduced. Researchers have identified and utilized natural diiron monooxygenases, such as AurF from Streptomyces thioluteus, which exhibit N-oxygenase activity on amine-containing precursors. researchgate.netnih.govbiorxiv.org

Enhancing Precursor Supply: The intracellular levels of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), the precursors for the aromatic amino acid pathway, are increased. nih.gov This can be achieved by overexpressing enzymes like transketolase (tktA) and disabling competing pathways. nih.gov

Constructing the pA-Phe Pathway: Genes for the synthesis of pA-Phe from chorismate are introduced and expressed. nih.govasm.org Optimizing the expression of these genes is crucial for high yields. nih.gov

Introducing N-oxygenase Activity: A suitable N-oxygenase gene, like AurF, is co-expressed to convert the produced pA-Phe into pN-Phe. nih.gov

Strain and Process Optimization: Further improvements can be made by optimizing plasmid copy numbers, fermentation conditions, and the host strain itself to enhance product titers. nih.govbiorxiv.org For example, fed-batch fermentation has been used to achieve higher production levels of the pA-Phe precursor, reaching up to 22.5 g/L. nih.gov Subsequent optimization of the pN-Phe production process has led to titers of 2.22 g/L in batch fermentation. nih.gov

The table below outlines some of the engineered E. coli strains and their production capabilities for 4-aminophenylalanine and 4-nitrophenylalanine.

Interactive Data Table: Engineered E. coli for Nitroaromatic Amino Acid Production| Strain Engineering Strategy | Target Compound | Precursor(s) | Key Genes/Enzymes | Achieved Titer | Reference(s) |

|---|---|---|---|---|---|

| Co-expression of pabAB from E. coli and papBC from S. venezuelae | 4-Aminophenylalanine | Glucose | PabAB, PapBC | 22.5 g/L (fed-batch) | nih.gov |

| Co-expression of AurF with pA-Phe synthesis genes | 4-Nitrophenylalanine | Glucose | AurF, pA-Phe pathway enzymes | 2.22 g/L (batch fermentation) | nih.gov |

The application of green chemistry principles is fundamental to developing sustainable methods for producing this compound. researchgate.net This involves minimizing waste, using renewable resources, and improving energy efficiency.

Biorefining and Renewable Feedstocks: A significant step towards greener production is the use of renewable feedstocks, such as lignocellulosic biomass, instead of petroleum-based starting materials. rsc.org Metabolic engineering efforts are underway to enable microorganisms like E. coli to produce 4-amino-L-phenylalanine (a precursor to 4-nitrophenylalanine) from enzymatic hydrolysates of feedstocks like sorghum. rsc.org While promising, challenges remain as components in these hydrolysates, such as benzaldehyde (B42025) and cinnamic acid derivatives, can inhibit fermentation. rsc.org Modular metabolic engineering, where pathways for growth and production are decoupled and different carbon sources like glucose and xylose are co-utilized, is a strategy being explored to improve efficiency. asm.org

Green Solvents and Reaction Conditions: Biocatalytic processes inherently align with green chemistry principles by typically operating in aqueous media at mild temperatures and pressures. frontiersin.orgmdpi.com This reduces the need for volatile and often toxic organic solvents. rsc.org For example, the enzymatic amination of cinnamic acids using PALs is performed in an aqueous environment. frontiersin.org

Catalyst Reusability and Process Intensification: To improve the economic viability and sustainability of biocatalytic processes, enzyme immobilization is a key strategy. frontiersin.org Immobilizing enzymes on solid supports allows for their easy separation from the reaction mixture and reuse over multiple cycles. frontiersin.org Furthermore, immobilized enzymes can be integrated into continuous flow reactors. frontiersin.org This approach has been successfully applied to the synthesis of 4-nitrophenylalanine using an immobilized PAL, resulting in high conversions with significantly shorter reaction times (e.g., 20 minutes of contact time) that can be maintained for extended periods. frontiersin.org

The principles of green chemistry are also being applied to the synthesis of related nitro compounds, with methods being developed that use solid-supported nitrites and greener solvents like cyclopentyl methyl ether (CPME) to reduce the environmental impact. rsc.org

Chemical Reactivity and Derivatization Studies

Functional Group Transformations and Mechanistic Investigations

The chemical utility of 4-Nitro-D-phenylalanine (B556530) hydrate (B1144303) is largely defined by the transformations of its key functional groups. The most fundamental of these is the introduction of the nitro group onto the D-phenylalanine scaffold.

Nitration of D-phenylalanine: The synthesis of 4-Nitro-D-phenylalanine is commonly achieved through the electrophilic nitration of D-phenylalanine. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid (mixed acid). researchgate.net The reaction mechanism involves the formation of the nitronium ion (NO₂⁺) in situ, which then attacks the electron-rich phenyl ring. The amino acid's side chain is an ortho-para directing group; however, the para position is sterically less hindered, leading to the preferential formation of the 4-nitro isomer. researchgate.net Studies using tubular reactors for this process have shown improved yields (up to 80.9%) and reduced formation of by-products compared to batch reactors, which can produce condensation products of different nitro-isomers. researchgate.net

Reduction of the Nitro Group: A pivotal transformation is the reduction of the aromatic nitro group to a primary amine, yielding 4-Amino-D-phenylalanine. This conversion dramatically alters the electronic properties of the side chain from electron-withdrawing to electron-donating and provides a new nucleophilic site for further derivatization. Common reagents for this reduction include catalytic hydrogenation (e.g., using Pd/C) or metal-acid systems.

Other Transformations: The amino and carboxyl groups of the phenylalanine backbone readily undergo standard transformations. The amino group can be acylated or converted into other functional groups, such as an azide (B81097), which is crucial for bio-orthogonal chemistry. The carboxylic acid can be esterified or converted to an amide or hydrazide. These transformations are foundational for incorporating the molecule into larger structures like peptides or for creating novel derivatives. rsc.orgchemimpex.com

| Functional Group | Transformation | Reagents/Conditions | Resulting Group | Significance |

|---|---|---|---|---|

| Phenyl Ring | Electrophilic Nitration | HNO₃ / H₂SO₄ | 4-Nitro Group | Initial synthesis of the compound. researchgate.net |

| Nitro Group | Reduction | H₂, Pd/C or Fe/HCl | Amino Group | Creates 4-Amino-D-phenylalanine, a key intermediate. |

| Amino Group | Acylation | Acid Chloride / Anhydride | Amide | Protection or peptide bond formation. |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester | Protection or modulation of solubility. chemimpex.com |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide | Peptide synthesis. |

Synthesis of Heterocyclic Compounds Containing the Phenylalanine Moiety

The reactive nature of the functional groups in 4-Nitro-D-phenylalanine and its derivatives makes it a valuable precursor for synthesizing heterocyclic compounds. The high reactivity of nitro-containing aromatics can be harnessed in various cyclization reactions. rsc.org

For instance, after the reduction of the nitro group to an amine, the resulting 4-Amino-D-phenylalanine can undergo condensation reactions. Reaction with a 1,2-dicarbonyl compound can lead to the formation of a substituted quinoxaline (B1680401) ring. Similarly, reactions with other bifunctional reagents can be used to construct a variety of five- or six-membered heterocyclic rings attached to the phenylalanine core, opening avenues to novel chemical entities with potential biological activities. The inherent chirality of the amino acid is preserved in these syntheses, allowing for the creation of enantiomerically pure heterocyclic systems.

Formation of Hydrazide and Other Nitrogen-Containing Derivatives

The carboxylic acid moiety of 4-Nitro-D-phenylalanine is a prime site for derivatization to introduce additional nitrogen-containing functional groups. One of the most direct modifications is the formation of a hydrazide. This is typically achieved by first converting the carboxylic acid to its methyl or ethyl ester, followed by treatment with hydrazine (B178648) hydrate (N₂H₄·H₂O). chemimpex.com

This reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the stable hydrazide derivative, (2R)-2-amino-3-(4-nitrophenyl)propanehydrazide. Such hydrazides are versatile intermediates themselves, capable of undergoing further reactions, such as condensation with aldehydes or ketones to form hydrazones. nih.gov This strategy has been documented in the synthesis of various benzylidenehydrazide derivatives from related nitro-aromatic compounds. nih.gov

Metal Complexation and Ligand Synthesis

Amino acids are excellent chelating agents for metal ions, and 4-Nitro-D-phenylalanine is no exception. It can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group. researchgate.net The presence of the nitro group can influence the electronic structure and stability of the resulting metal complexes.

The inherent chirality of 4-Nitro-D-phenylalanine makes it an attractive building block for the synthesis of more complex chiral ligands for asymmetric catalysis. Research has shown the synthesis of new ligands by reacting phenylalanine with reagents like 4-nitrobenzoyl isothiocyanate. uobaghdad.edu.iqresearchgate.net This creates a more elaborate ligand, [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine, which can then be used to form complexes with a range of divalent metal ions (M²⁺), including Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pd²⁺, Cd²⁺, and Hg²⁺. researchgate.net The synthesis involves a multi-step process, starting with the formation of an isothiocyanate, followed by its reaction with the amino acid. uobaghdad.edu.iq

The metal complexes formed from phenylalanine-derived ligands have been characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Visible spectroscopy, magnetic susceptibility, and atomic absorption. researchgate.net These studies reveal details about the coordination environment of the metal ions.

For the complexes formed with the [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine ligand, a general formula of [M(Ligand)₂] is observed. researchgate.net Analysis of the spectral and magnetic data suggests that the complexes of Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II) adopt a tetrahedral geometry. uobaghdad.edu.iqresearchgate.net In contrast, the Cu(II) and Pd(II) complexes are proposed to have a square planar geometry. uobaghdad.edu.iqresearchgate.net These structural differences arise from the electronic configurations of the metal ions and their preferred coordination numbers and geometries. nih.gov

| Metal Ion (M²⁺) | Proposed Coordination Geometry | Source |

|---|---|---|

| Mn, Co, Ni, Zn, Cd, Hg | Tetrahedral | uobaghdad.edu.iq, researchgate.net |

| Cu, Pd | Square Planar | uobaghdad.edu.iq, researchgate.net |

Strategies for Bio-orthogonal Derivatization (e.g., Click Chemistry)

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." lumiprobe.com This reaction is highly specific, efficient, and biocompatible, forming a stable triazole linkage between an azide and an alkyne. lumiprobe.comwikipedia.org

While 4-Nitro-D-phenylalanine itself is not directly "clickable," it can be readily converted into a click-compatible reagent. This involves a two-step process:

Reduction of the nitro group to an amine (4-Amino-D-phenylalanine).

Conversion of the newly formed amine into an azide (yielding 4-Azido-D-phenylalanine).

This azido-functionalized amino acid can then be used in bio-orthogonal applications. For example, it can be genetically incorporated into a protein, replacing a natural amino acid. nih.gov The protein, now bearing a unique azide chemical handle, can be selectively labeled with a fluorescent probe, a drug molecule, or an imaging agent that contains a terminal alkyne group. This approach has been successfully used with 4-azido-L-phenylalanine to immobilize enzymes onto electrodes with precise orientation, demonstrating the power of combining genetic encoding with click chemistry. nih.gov

Applications in Advanced Peptide and Protein Sciences

Site-Specific Incorporation into Peptides and Proteins

The ability to introduce 4-Nitro-D-phenylalanine (B556530) at specific positions within a polypeptide chain is crucial for its use as a molecular probe and for engineering novel protein functions. Several powerful methodologies have been developed to achieve this with high precision and efficiency.

Genetic code expansion has become a robust technology for the site-specific incorporation of ncAAs into proteins in living cells. nih.gov This is typically achieved by repurposing a nonsense codon, most commonly the amber stop codon (UAG), to encode for the desired ncAA. google.com This process requires an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA pair. acs.orgnih.gov The aaRS is evolved to specifically recognize and charge the ncAA, in this case, 4-nitrophenylalanine, onto the suppressor tRNA. The suppressor tRNA possesses an anticodon that recognizes the UAG codon, thereby inserting the ncAA at the desired position during protein translation.

Research has demonstrated the successful incorporation of L-4-nitrophenylalanine into proteins like superfolder green fluorescent protein (sfGFP) using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair with high fidelity and efficiency. acs.orgnih.gov This method allows for the production of proteins with a single or multiple 4-nitrophenylalanine residues at predetermined sites, opening up avenues for in-vivo studies of protein structure and function. While much of the published research focuses on the L-enantiomer, the principles of genetic code expansion can be extended to incorporate D-amino acids, although this often requires additional engineering of the ribosomal machinery.

| Technology | Key Components | Codon | Application Example |

| Genetic Code Expansion | Engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair | Amber (UAG) | Site-specific incorporation of L-4-nitrophenylalanine into sfGFP. acs.orgnih.gov |

| Human suppressor tRNATyr | Amber (UAG) | Used as a control in amber suppression analysis in mammalian cells. nih.gov | |

| Opal (UGA) suppression | Opal (UGA) | Incorporation of 4-iodo-L-phenylalanine into Ras protein. nih.gov |

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry that allows for the stepwise assembly of peptide chains on a solid support. nih.gov This method is particularly well-suited for the incorporation of ncAAs, including 4-Nitro-D-phenylalanine. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a common strategy in modern SPPS. chempep.com Fmoc-4-nitro-D-phenylalanine is commercially available and can be readily used in standard Fmoc-based SPPS protocols. sigmaaldrich.com

The synthesis involves the coupling of the protected amino acid to the growing peptide chain, followed by the removal of the Fmoc group with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), to allow for the next coupling cycle. chempep.com This iterative process enables the precise placement of 4-Nitro-D-phenylalanine at any desired position within a synthetic peptide. This technique has been instrumental in creating peptides with tailored properties for various research applications. nih.gov

| Reagent | Technique | Key Features |

| Fmoc-4-nitro-L-phenylalanine | Fmoc solid-phase peptide synthesis | Acid-stable Nα-protecting group, cleaved by mild base. chempep.comsigmaaldrich.com |

| 4-Nitro-DL-phenylalanine | Solution phase peptide synthesis | Used for the synthesis of peptides in solution. sigmaaldrich.com |

| Fmoc-Phe(4-Boc2-guanidino)-OH | Fmoc solid-phase peptide synthesis | Incorporation of a protected guanidino-functionalized phenylalanine. sigmaaldrich.com |

For the construction of larger proteins containing 4-Nitro-D-phenylalanine, chemoenzymatic and chemical ligation strategies are invaluable. Native Chemical Ligation (NCL) is a powerful method that allows for the joining of two unprotected peptide fragments. nih.gov One fragment contains a C-terminal thioester, and the other has an N-terminal cysteine residue. The reaction proceeds through a transthioesterification followed by an S-to-N acyl shift, resulting in a native peptide bond at the ligation site. While NCL is traditionally performed at cysteine residues, developments in the field have expanded the ligation to other amino acid junctions. acs.org The incorporation of 4-Nitro-D-phenylalanine into one of the peptide fragments via SPPS allows for its inclusion in the final ligated protein.

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, such as peptiligases, to ligate peptide fragments. youtube.com These enzymes can recognize specific amino acid sequences and catalyze the formation of a peptide bond. By designing the peptide fragments with the appropriate recognition sequences and incorporating 4-Nitro-D-phenylalanine, it is possible to generate large, modified proteins with high specificity and efficiency under mild, aqueous conditions. youtube.com These ligation strategies provide access to semi-synthetic proteins that would be difficult to produce through total synthesis or recombinant expression alone.

| Ligation Strategy | Principle | Requirement for 4-Nitro-D-phenylalanine Incorporation |

| Native Chemical Ligation (NCL) | Reaction between a C-terminal peptide thioester and an N-terminal cysteine of another peptide. nih.gov | The peptide fragment containing 4-Nitro-D-phenylalanine is synthesized via SPPS. |

| Chemoenzymatic Peptide Synthesis (CEPS) | Enzyme-catalyzed ligation of peptide fragments. youtube.com | The 4-Nitro-D-phenylalanine-containing fragment is designed with the enzyme's recognition sequence. |

| Bioconjugation | Covalent linking of two molecules, at least one being a biomolecule. wikipedia.org | Introduction of a unique functional group via an ncAA for site-specific reaction. |

Influence on Peptide and Protein Structure and Dynamics

The introduction of 4-Nitro-D-phenylalanine can have a significant impact on the structural and dynamic properties of peptides and proteins. The bulky and polar nitro group can alter local conformation and provide a spectroscopic handle to probe these changes.

The conformation of a peptide is critical to its biological activity. The incorporation of ncAAs can be used to stabilize specific secondary structures or to introduce conformational constraints. Studies on opioid peptides have shown that the introduction of a p-nitrophenylalanine residue can influence receptor selectivity and potency, suggesting that the nitro group participates in interactions that favor a particular receptor-bound conformation. nih.gov

Furthermore, research on the self-assembly of phenylalanine-based peptides into nanotubes has demonstrated that the chirality of the amino acid dictates the chirality of the resulting nanostructure. nih.gov The presence of a bulky substituent like the nitro group on the D-phenylalanine ring could modulate the packing and intermolecular interactions within such assemblies, thereby influencing their morphology and stability. Conformational studies of cyclic dipeptides have also provided insights into the preferred backbone and side-chain orientations, which can be extrapolated to understand the local conformational effects of incorporating 4-Nitro-D-phenylalanine into larger peptides.

The nitro group of 4-nitrophenylalanine possesses unique spectroscopic properties that make it a valuable probe for investigating local protein environments. The symmetric stretching frequency of the nitro group in infrared (IR) spectroscopy is sensitive to the polarity and hydrogen-bonding environment of its surroundings. acs.orgnih.gov This sensitivity has been exploited to map the local environment at different sites within a protein. For instance, a red-shift in the nitro symmetric stretching frequency was observed when L-4-nitrophenylalanine was moved from a solvent-exposed to a partially buried position in sfGFP, demonstrating its utility as an IR probe. acs.orgnih.gov

In addition to IR spectroscopy, 4-nitrophenylalanine can act as a quencher in Förster Resonance Energy Transfer (FRET) studies. peptide.combachem.com FRET is a distance-dependent phenomenon that can be used to measure conformational changes and intermolecular interactions. nih.govaddgene.org When paired with a suitable fluorescent donor, the nitro group of 4-nitrophenylalanine can effectively quench the donor's fluorescence when in close proximity. This property allows for the design of FRET-based assays to monitor dynamic processes in peptides and proteins with high sensitivity. nih.govupenn.edu

| Spectroscopic Technique | Property of 4-Nitrophenylalanine | Information Obtained |

| Infrared (IR) Spectroscopy | Environment-sensitive nitro group stretching frequency. acs.orgnih.gov | Local polarity and hydrogen-bonding environment within the protein. |

| Förster Resonance Energy Transfer (FRET) | Quencher of fluorescence. peptide.combachem.com | Distance-dependent conformational changes and intermolecular interactions. |

| Near-Infrared (NIR) Fluorescence | Part of a probe for nitroreductase activity. acs.org | Detection of enzyme activity through fluorescence enhancement upon reduction of the nitro group. |

Investigation of Intermolecular Interactions in Biological Systems

The nitro group of 4-Nitro-D-phenylalanine hydrate (B1144303) provides a unique spectroscopic handle and a site for specific interactions, making it instrumental in studying how molecules interact within biological contexts. Its presence can influence and report on hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are fundamental to protein structure, function, and recognition.

Researchers utilize 4-Nitro-D-phenylalanine hydrate to explore the binding of peptides to their receptors and to understand the forces driving protein-protein interactions. The strong electron-withdrawing nature of the nitro group can alter the electronic properties of the aromatic ring, providing a sensitive probe for changes in the local environment upon binding or conformational changes.

Contributions to Enzymology and Biocatalysis Research

Enzymology and biocatalysis are fields that greatly benefit from the use of modified substrates and inhibitors. This compound and its derivatives have proven to be versatile compounds for elucidating enzyme mechanisms and for the development of enzyme-targeted molecules.

Use as Substrates in Enzyme-Catalyzed Reactions

4-Nitro-D-phenylalanine and its L-enantiomer are utilized as substrates for various enzymes, enabling researchers to study enzymatic activity and specificity. researchgate.net For instance, racemic nitrophenylalanines have been used to examine the mechanism of action of phenylalanine ammonia (B1221849) lyase (PAL). researchgate.net The deamination of L-4-nitrophenylalanine is catalyzed by both wild-type and mutant forms of PAL. researchgate.net

The nitro group often imparts color to the product of an enzymatic reaction, facilitating colorimetric assays for monitoring enzyme activity. This is particularly useful in high-throughput screening applications for discovering new enzymes or for characterizing known ones. The conversion of a nitrophenylalanine-containing substrate can lead to a chromogenic product that is easily quantifiable.

Studies on Enzyme Mechanism, Specificity, and Kinetics

The study of how enzymes work, what substrates they prefer, and the rates at which they catalyze reactions is fundamental to biochemistry. wikipedia.org 4-Nitro-D-phenylalanine and its analogs are key tools in these investigations.

The interaction of nitrophenylalanines with enzymes like phenylalanine ammonia-lyase (PAL) helps in understanding the enzyme's mechanism. researchgate.net Kinetic constants such as K_m and V_max can be determined and compared to those of the natural substrate, L-phenylalanine, providing insights into substrate binding and catalytic efficiency. researchgate.net For example, with wild-type PAL, the K_m values for racemic nitrophenylalanines are higher, and the V_max values are lower compared to L-phenylalanine. researchgate.net

Furthermore, the D-enantiomer, 4-Nitro-D-phenylalanine, can be used to probe the stereoselectivity of enzymes. While many enzymes are highly specific for L-amino acids, some can tolerate or even process D-isomers. Phenylalanine hydroxylase, for instance, can be activated by D-phenylalanine at high concentrations. nih.gov The use of 4-Nitro-D-phenylalanine allows for the investigation of the structural and mechanistic basis of such enantioselectivity. researchgate.net

In a multienzymatic cascade process, the deracemization of p-nitrophenylalanine has been tested to synthesize D-phenylalanine derivatives, demonstrating the compatibility of this substrate with different enzymes under various conditions. nih.gov

Below is a table summarizing the kinetic parameters of Phenylalanine Ammonia Lyase (PAL) with different substrates.

| Enzyme | Substrate | K_m (mM) | V_max (U/mg) |

| Wild-type PAL | L-Phenylalanine | 0.28 | 1.5 |

| Wild-type PAL | rac-4-Nitrophenylalanine | 2.5 | 0.3 |

| Wild-type PAL | rac-3-Nitrophenylalanine | 1.0 | 0.8 |

| MIO-less PAL | L-Phenylalanine | 1.2 | 0.004 |

| MIO-less PAL | L-4-Nitrophenylalanine | 0.8 | 0.006 |

| MIO-less PAL | L-3-Nitrophenylalanine | 0.5 | 0.015 |

| Data adapted from a study on the interaction of nitrophenylalanines with Phenylalanine Ammonia Lyase. researchgate.net |

Design and Investigation of Protease Inhibitors and Modulators

Proteases are a class of enzymes that cleave peptide bonds and are involved in numerous physiological and pathological processes, making them important drug targets. Peptides containing modified amino acids like 4-nitrophenylalanine can act as inhibitors or modulators of protease activity.

Peptidyl nitroalkenes, which can be synthesized from nitrophenylalanine derivatives, have been investigated as inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2. nih.gov These compounds can act as covalent reversible inhibitors, forming a bond with a key cysteine residue in the active site of the enzyme. nih.gov The nitro group in these inhibitors plays a crucial role in their mechanism of action. nih.gov

The development of such inhibitors is often guided by computational and crystallographic studies to understand their binding mode and to optimize their inhibitory activity. nih.gov The substitution of different residues at various positions in these peptidyl inhibitors allows for the exploration of the protease's substrate specificity and the rational design of more potent and selective inhibitors. nih.gov

Chirality, Stereochemistry, and Enantioseparation Methodologies

Enantiomeric Purity Control and Determination in Synthesis

Ensuring the enantiomeric purity of 4-Nitro-D-phenylalanine (B556530) hydrate (B1144303) during its synthesis is paramount. The introduction of a nitro group to the phenylalanine structure can present challenges in maintaining stereochemical integrity. The synthesis of related compounds, such as the anti-HIV drug darunavir, highlights the importance of stereocontrol. In some synthetic routes leading to similar chiral building blocks, partial racemization of the α-stereogenic center in amino acid-derived intermediates can occur, necessitating purification steps to isolate the desired diastereomer. acs.org

The synthesis of N-protected 4-nitro-D-phenylalanine derivatives, such as Boc-4-nitro-D-phenylalanine, is a common strategy to facilitate controlled reactions and purification. nih.govpeptide.com The tert-butoxycarbonyl (Boc) protecting group is instrumental in peptide synthesis and helps to prevent unwanted side reactions at the amino group, thereby preserving the chiral center's configuration during subsequent chemical transformations. nih.govnih.gov The final deprotection step to yield 4-Nitro-D-phenylalanine hydrate must also be carefully controlled to avoid racemization.

Various analytical techniques are employed to determine the enantiomeric purity of the final product. High-performance liquid chromatography (HPLC) with chiral stationary phases is a primary method for this purpose. nih.govresearchgate.net Additionally, derivatization with a chiral reagent to form diastereomers, which can then be separated by standard chromatographic techniques, is a widely used approach for determining enantiomeric excess. nih.govnih.gov

Fundamental Studies on Chiral Recognition Mechanisms

The separation of enantiomers relies on the principle of chiral recognition, where a chiral selector interacts differently with the two enantiomers of a racemic mixture. Understanding the mechanisms behind these interactions is crucial for developing effective separation methods.

For amino acid derivatives like 4-Nitro-D-phenylalanine, chiral recognition is often achieved through the formation of transient diastereomeric complexes with a chiral selector. These interactions can involve a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking. The nitro group in the para position of the phenyl ring of 4-Nitro-D-phenylalanine can significantly influence these interactions due to its electron-withdrawing nature and its potential to participate in electrostatic interactions.

Studies on synthetic receptors have provided insights into the chiral recognition of carboxylates, including phenylalanine derivatives. mdpi.com While some receptors show high affinity, the enantioselectivity can vary depending on the structure of the receptor and the analyte. mdpi.com For instance, negligible enantioselectivity was observed for phenylalanine with certain receptors, whereas protected phenylalanine enantiomers showed significant chiral recognition. mdpi.com This highlights the subtle interplay of various non-covalent interactions that govern chiral recognition.

The use of cyclodextrins as chiral selectors in capillary electrophoresis has also been studied for the enantioseparation of amino acid derivatives. oup.comnih.gov The inclusion of the analyte within the cyclodextrin (B1172386) cavity and interactions with the cyclodextrin rim are key to the separation process. The size of the cyclodextrin cavity and the nature of its substituents play a critical role in the degree of enantioselectivity achieved. nih.gov

Advanced Enantioseparation Techniques

Several advanced techniques have been developed and refined for the efficient separation of enantiomers of 4-Nitro-D-phenylalanine and related compounds.

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used method for the direct enantioseparation of racemic compounds. researchgate.net Various types of CSPs have been developed, each with different chiral selectors immobilized on a solid support, typically silica (B1680970) gel. researchgate.net

For the separation of phenylalanine analogs, including those with nitro substitutions, several CSPs have proven effective. These include:

Cinchona Alkaloid-Based Anion-Exchanger CSPs: These have been successfully used for the direct HPLC enantioseparation of N-protected phenylalanine analogs. nih.gov The separation is influenced by the nature of the N-acyl protecting group and the substituents on the phenylalanine ring. nih.gov

Macrocyclic Glycopeptide-Based CSPs: Teicoplanin and ristocetin-based stationary phases have demonstrated excellent enantioseparation for phenylalanine derivatives. researchgate.net More recently, teicoplanin and teicoplanin aglycone selectors have been effective for separating fluorinated tryptophan analogs, a related class of amino acids. mdpi.com

Crown Ether-Based CSPs: These are particularly useful for resolving racemic compounds that contain a primary amino group. researchgate.net

Poly(L-phenylalanine)-Based CSPs: Chiral stationary phases prepared by solid-phase synthesis of L-phenylalanine peptides on silica have been investigated, with the length of the peptide influencing the enantioselectivity. nih.gov

The choice of mobile phase is also critical for achieving optimal separation. A study on the HPLC separation of D,L-phenylalanine and D,L-tryptophan utilized a quaternary mobile phase containing a copper(II)-L-histidine complex, which facilitated separation through the formation of mixed chelate complexes. researchgate.net

Table 1: Examples of Chiral Stationary Phases for Phenylalanine Analog Separation

| Chiral Stationary Phase Type | Example Chiral Selector | Application |

|---|---|---|

| Cinchona Alkaloid-Based Anion-Exchanger | Quinine-based | N-protected phenylalanine analogs nih.gov |

| Macrocyclic Glycopeptide | Teicoplanin, Ristocetin | Phenylalanine derivatives researchgate.net |

| Crown Ether | (Not specified) | Compounds with primary amino groups researchgate.net |

| Peptide-Based | Poly(L-phenylalanine) | Warfarin (as a model compound) nih.gov |

An alternative to direct enantioseparation on a CSP is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. nih.govnih.gov

Several CDAs are available for the derivatization of amino acids. The amino group of 4-Nitro-D-phenylalanine is the primary site for derivatization. Commonly used reagents include:

Marfey's Reagent (FDAA): Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) is a widely used CDA for determining the stereochemistry of amino acids. nih.gov It reacts with the amino group to yield diastereomers that can be separated by reversed-phase HPLC. nih.gov

(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): This reagent has been successfully used for the indirect enantioresolution of various amino compounds, including non-protein amino acids, via reversed-phase HPLC. nih.govnih.govacs.org It has shown to be particularly effective for separating β-methoxytyrosine stereoisomers. nih.gov

o-Phthalaldehyde/Isobutyryl-L-cysteine (OPA-IBLC): This combination is another effective CDA for amino acids. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC): While often used as a protecting group, FMOC can also serve as a derivatizing agent to enhance detectability and selectivity in chiral separations by capillary electrophoresis. oup.com

A two-step derivatization process, such as methylation followed by acetylation, can be employed to improve the chromatographic properties of amino acids for gas chromatography (GC) analysis without causing racemization. sigmaaldrich.com

Table 2: Common Chiral Derivatizing Agents for Amino Acids

| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted |

|---|---|---|

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Amino group nih.gov |

| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Amino group nih.govnih.govacs.org |

| o-Phthalaldehyde/Isobutyryl-L-cysteine | OPA-IBLC | Amino group nih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC | Amino group oup.com |

| Cyanuric Chloride-based Activated Chiral Reagents | ACRs | Amino group nanobioletters.com |

Chiral extraction, a form of enantioselective liquid-liquid extraction (ELLE), offers a scalable and cost-effective method for separating enantiomers. This technique relies on a chiral selector, which is typically a metal complex or a chiral ligand, dissolved in an organic phase. This chiral selector preferentially forms a complex with one enantiomer, facilitating its extraction from an aqueous phase containing the racemate.

Significant research has been conducted on the development of chiral extractants for 4-nitrophenylalanine (Nphe) enantiomers. Some notable examples include:

Josiphos-Pd Complex: This ferrocene (B1249389) derivative has demonstrated good enantioselectivity for the separation of 4-nitro-phenylalanine, with a separation factor (α) of 3.30. researchgate.net

(S)-SEGPHOS-Metal Complexes: (S)-SEGPHOS-Pd has been shown to be an excellent chiral extractant for Nphe, achieving a separation factor of 4.25. researchgate.net

(S)-SDP-Pd Complex: This spirally chiral diphosphine-metal complex is also suitable for the separation of 4-Nitrophenylalanine enantiomers, with a reported separation factor of 3.32. researchgate.netresearchgate.net

Taniaphos-Cu Complex: This chiral ligand exhibited a separation factor of 2.32 for Nphe enantiomers. researchgate.net

The efficiency of chiral extraction is influenced by several factors, including the choice of metal ion and organic solvent, the pH of the aqueous solution, the concentration of the extractant, and the temperature. researchgate.netresearchgate.net Researchers have found that introducing steric groups to the chiral selector can significantly enhance the separation factor. researchgate.net

Capillary electrophoresis (CE) is a high-efficiency separation technique that has been successfully applied to the chiral resolution of amino acids and their derivatives. oup.com In CE, a chiral selector is typically added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation.

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for amino acid separations. oup.comnih.gov The enantioseparation is achieved through the formation of inclusion complexes between the analyte and the cyclodextrin. The separation of FMOC-derivatized amino acids has been achieved using β-cyclodextrin and γ-cyclodextrin as chiral selectors. oup.com

For dipeptides containing phenylalanine analogs, negatively charged cyclodextrin derivatives have proven to be effective chiral selectors. nih.gov The enantiomer migration order can be influenced by the pH of the electrolyte, the size of the cyclodextrin cavity, and the type of substituent on the cyclodextrin. nih.gov Nonaqueous capillary electrophoresis (NACE) has also been employed for the chiral separation of various compounds, often using cyclodextrin derivatives as chiral selectors in a nonaqueous background electrolyte. nih.govnih.gov

Spectroscopic Characterization of Chirality (e.g., Circular Dichroism)

The chirality of 4-Nitro-D-phenylalanine is fundamentally defined by the three-dimensional arrangement of substituents around the α-carbon. The D-enantiomer corresponds to the (R) configuration according to the Cahn-Ingold-Prelog priority rules. The IUPAC name for this compound is (2R)-2-amino-3-(4-nitrophenyl)propanoic acid. researchgate.net The presence of this chiral center gives rise to optical activity, a property that can be characterized using spectroscopic techniques, most notably Circular Dichroism (CD) spectroscopy.

Circular Dichroism spectroscopy is a powerful tool for distinguishing between enantiomers, as they exhibit mirror-image CD spectra. While specific CD spectral data for this compound is not extensively documented in publicly available literature, a study on the closely related 4-nitro-D-phenylalanine bromide (4NDPAB) and 4-nitro-L-phenylalanine bromide (4NLPAB) provides significant insight. acs.org The CD spectra of these compounds confirm their chiral nature, showing characteristic Cotton effects. acs.org The mirror-image relationship between the spectra of the D and L enantiomers is a definitive indicator of their enantiomeric relationship. researchgate.net

In a representative study on 4-nitro-phenylalanine bromides, the chirality was identified using CD spectroscopy. The investigation of one enantiomer, 4NDPAB, revealed an absorption edge at 435 nm. acs.org This technique is instrumental in confirming the absolute configuration of chiral molecules. nih.gov The principle relies on the differential absorption of left and right circularly polarized light by a chiral molecule. For enantiomers, these absorption differences are equal in magnitude but opposite in sign. researchgate.net

The optical rotation of 4-Nitro-D-phenylalanine monohydrate is another key spectroscopic property. A specific rotation of [α]D20 = -7 ± 1° (c=1 in 5N HCl) has been reported, which provides a quantitative measure of its optical activity. chemimpex.com For the corresponding L-enantiomer, 4-Nitro-L-phenylalanine monohydrate, a specific rotation of [α]25/D +6.8° (c = 1.3 in 3 M HCl) has been recorded. sigmaaldrich.com The opposite signs of the optical rotation for the D and L isomers further confirm their enantiomeric nature.

Spectroscopic Properties of 4-Nitro-D-phenylalanine Enantiomers

| Property | 4-Nitro-D-phenylalanine monohydrate | 4-Nitro-L-phenylalanine monohydrate | Reference |

|---|---|---|---|

| Specific Rotation | [α]D20 = -7 ± 1° (c=1 in 5N HCl) | [α]25/D +6.8° (c = 1.3 in 3 M HCl) | chemimpex.comsigmaaldrich.com |

| Purity (HPLC, Chiral) | ≥ 99.5% | 98% | chemimpex.comsigmaaldrich.com |

| Appearance | Faintly yellow powder | Not specified | chemimpex.com |

| Melting Point | 214-221 °C | 245-251 °C (dec.) | chemimpex.comsigmaaldrich.com |

Enantioseparation Methodologies

The separation of enantiomers from a racemic mixture is a critical process in the synthesis of enantiopure compounds for various applications. Several methodologies have been developed for the enantioseparation of 4-nitrophenylalanine.

One of the most effective techniques is enantioselective liquid-liquid extraction. A study detailing the fractional reactive extraction of 4-nitro-D,L-phenylalanine utilized PdCl2{(s)-BINAP} as a chiral extractant. This process, conducted in a countercurrent cascade of centrifugal contactor separators, demonstrated high efficiency. nih.gov The research highlights the impact of variables such as flow ratio, extractant concentration, and Cl- concentration on the separation. nih.gov

High-Performance Liquid Chromatography (HPLC) is another widely used method for enantioseparation. Chiral stationary phases (CSPs) are employed to achieve differential retention of the enantiomers. For instance, macrocyclic glycopeptide-based stationary phases have been used for the direct enantioseparation of various amino acids. researchgate.net Indirect separation can also be achieved by derivatizing the amino acid with a chiral agent, such as (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, to form diastereomers that can be separated on a standard reversed-phase HPLC column. researchgate.net

The following table summarizes the results from an enantioselective liquid-liquid extraction study of 4-nitro-D,L-phenylalanine.

Enantioselective Liquid-Liquid Extraction of 4-nitro-D,L-phenylalanine

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Extractant | PdCl2{(s)-BINAP} | Dichloroethane solvent, 5°C | nih.gov |

| Apparatus | 10 centrifugal contactor separators (CCSs) | Countercurrent cascade | nih.gov |

| Enantiomeric Excess (ee) | 90.86% (at steady-state in both stream exits) | Optimized flow ratio, extractant and Cl- concentration | nih.gov |

| Yield | 93.29% | Optimized flow ratio, extractant and Cl- concentration | nih.gov |

| Projected Stages for >97% ee | 14 | Based on model optimization | nih.gov |

| Projected Stages for >99% ee | 16 | Based on model optimization | nih.gov |

Advanced Analytical and Structural Characterization Techniques

Spectroscopic Analysis of the Compound and its Derivatives

Spectroscopic techniques are fundamental in elucidating the molecular structure of 4-Nitro-D-phenylalanine (B556530) hydrate (B1144303) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the chemical shifts (δ), coupling constants (J), and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.

¹H NMR: The proton NMR spectrum of 4-Nitro-D-phenylalanine provides distinct signals for the aromatic protons, the α-proton, and the β-protons of the side chain. The aromatic protons typically appear as a set of two doublets due to the para-substitution pattern on the benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are deshielded and resonate at a higher chemical shift (downfield) compared to the protons meta to it.

¹³C NMR: The carbon-13 NMR spectrum offers complementary information, showing distinct signals for each unique carbon atom in the molecule. researchgate.net The carbonyl carbon of the carboxylic acid group appears significantly downfield, while the aromatic carbons show characteristic shifts influenced by the nitro-substituent. researchgate.net The simplicity of ¹³C NMR spectra, with less signal overlap compared to ¹H NMR, makes it an excellent tool for confirming the carbon skeleton. researchgate.net Spectra are often recorded in deuterated solvents like DMSO-d₆ or D₂O. rsc.org

Table 1: Typical NMR Spectral Data for 4-Nitrophenylalanine Derivatives

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~170-175 |

| α-Carbon (Cα) | ~4.0-4.5 (triplet) | ~55-60 |

| β-Carbon (Cβ) | ~3.0-3.4 (doublet) | ~35-40 |

| Aromatic C-H (ortho to NO₂) | ~8.0-8.2 (doublet) | ~123-125 |

| Aromatic C-H (meta to NO₂) | ~7.4-7.6 (doublet) | ~130-132 |

| Aromatic C (ipso to CH₂) | - | ~145-148 |

| Aromatic C (ipso to NO₂) | - | ~147-150 |

Note: Exact chemical shifts can vary based on solvent, concentration, and pH.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of laser light (Raman) corresponds to specific stretching, bending, and torsional motions of the functional groups within 4-Nitro-D-phenylalanine hydrate.

Key vibrational bands are used to confirm the presence of the nitro, carboxylic acid, and amine functionalities. The nitro group (NO₂) exhibits strong, characteristic symmetric and asymmetric stretching vibrations. researchgate.net The carboxylic acid group is identifiable by its C=O stretching and O-H stretching bands, while the amine group shows N-H stretching and bending modes. Extensive intermolecular hydrogen bonding within the crystal lattice can cause shifts in the positions and broadening of the bands associated with the -OH and -NH₂ groups. nih.gov

Table 2: Key Vibrational Frequencies for 4-Nitro-D-phenylalanine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 | 1500-1560 |

| Nitro (NO₂) | Symmetric Stretch | 1330-1380 | 1330-1380 |

| Carboxyl (C=O) | Stretch | 1700-1760 | 1700-1760 |

| Carboxyl (O-H) | Stretch | 2500-3300 (broad) | Weak / Not prominent |

| Amine (N-H) | Stretch | 3200-3500 | 3200-3500 |

| Aromatic Ring | C=C Stretch | 1450-1600 | 1450-1600 |

Note: Values are approximate and can be influenced by the physical state (solid/solution) and hydrogen bonding. researchgate.netnih.gov

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of 4-Nitro-D-phenylalanine is dominated by the strong chromophore of the p-nitrophenyl group. The key electronic transitions observed are π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group. The presence of the nitro group causes a bathochromic (red) shift in the absorbance maximum (λmax) compared to unsubstituted phenylalanine.

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound with high accuracy. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation and sensitive detection of the compound in complex mixtures. mdpi.comnih.gov

In electrospray ionization (ESI), 4-Nitro-D-phenylalanine typically forms a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) involves selecting this parent ion and inducing fragmentation to produce a characteristic pattern of daughter ions. nih.gov Common fragmentation pathways include the neutral loss of water (H₂O) and formic acid (HCOOH) from the parent ion, as well as cleavage of the side chain, providing unequivocal structural confirmation. nih.gov

Table 3: Expected Mass Spectrometric Data for 4-Nitro-D-phenylalanine (C₉H₁₀N₂O₄, Mol. Wt.: 210.19 g/mol )

| Ion | Mode | m/z (mass-to-charge ratio) | Description |

|---|---|---|---|

| [M+H]⁺ | Positive | 211.07 | Protonated parent molecule |

| [M-H]⁻ | Negative | 209.05 | Deprotonated parent molecule |

| [M+H - H₂O]⁺ | Positive | 193.06 | Loss of water from parent ion |

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid.

Growing a suitable single crystal of this compound allows for analysis by single-crystal X-ray diffraction. This technique can unambiguously determine the molecular conformation, including the torsion angles of the side chain, and confirm the D-stereochemistry at the chiral α-carbon. researchgate.net Furthermore, it reveals detailed information about the crystal packing, including the network of intermolecular hydrogen bonds involving the carboxylic acid, the amine group, the nitro group, and the water molecule of hydration. nih.govresearchgate.net This data is crucial for understanding the solid-state properties of the compound.

Crystal Structure Determination of Proteins Incorporating 4-Nitro-D-phenylalanine

The site-specific incorporation of unnatural amino acids (UAAs) like 4-nitrophenylalanine into proteins is a powerful tool for probing protein structure and dynamics. X-ray crystallography provides atomic-level insights into how these reporter amino acids are accommodated within the protein fold.

A key study successfully determined the X-ray crystal structures of two superfolder green fluorescent protein (sfGFP) variants where 4-nitro-L-phenylalanine (pNO₂F) was genetically incorporated. nih.govnih.gov Although this study used the L-enantiomer, the findings on its structural impact are highly relevant. The incorporation was achieved using Amber codon-suppression methodology, placing pNO₂F at both a solvent-exposed site (Asp133) and a partially buried site (Asn149). nih.gov

The resulting crystal structures were refined to high resolutions of 2.05 Å and 1.60 Å, respectively. nih.govresearchgate.net Crucially, the alignment of these structures with the wild-type sfGFP showed only minor root-mean-square deviations. nih.gov This demonstrates that 4-nitrophenylalanine is a minimally perturbative probe, meaning it does not significantly alter the native protein structure. nih.gov This characteristic is vital for its use as an effective spectroscopic reporter to study local protein environments. nih.govacs.org The electron density maps clearly showed the presence of the full residue, including the nitro group, confirming its successful and stable incorporation into the protein. nih.gov

Table 1: Crystallographic Data for sfGFP with Incorporated 4-Nitro-L-phenylalanine

| Construct | Resolution (Å) | Space Group | Molecules per Asymmetric Unit | Key Finding |

|---|---|---|---|---|

| Asp133pNO₂F sfGFP | 2.05 | P3₂21 | 2 | Minimally perturbative to protein structure. nih.gov |

| Asn149pNO₂F sfGFP | 1.60 | P4₁22 | 1 | Supports use as an effective spectroscopic reporter. nih.govresearchgate.net |

Studies on Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Engineering)

The molecular structure of 4-Nitro-D-phenylalanine lends itself to forming specific and robust intermolecular interactions, which are fundamental to crystal engineering and the design of new materials. Studies on derivatives like 4-nitro-d-phenylalanine bromide (4NDPAB) provide significant insight into these interactions.

Single-crystal X-ray diffraction analysis of 4NDPAB revealed a non-centrosymmetric structure (space group P2₁) where the chiral cations and bromide anions are linked by four distinct intermolecular hydrogen bonds. nih.gov The molecule exhibits a Donor-π-Acceptor (D−π–A) structural character, which, combined with its parallel crystal packing, is responsible for its strong nonlinear optical properties. nih.gov This type of organized crystal packing, governed by hydrogen bonds and other non-covalent interactions, is a central concept in crystal engineering, where the goal is to design solids with desired physical and chemical properties. youtube.com The study of these interactions is crucial for understanding how 4-Nitro-D-phenylalanine can be used as a building block in supramolecular chemistry. nih.gov

Table 2: Crystal Data for 4-Nitro-D-phenylalanine Bromide (4NDPAB)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Key Interactions | Four intermolecular hydrogen bonds |

| Structural Feature | D−π–A character, parallel crystal packing |

Data sourced from a study on 4-nitro-d(l)-phenylalanine bromides. nih.gov

Chromatographic and Other Purity/Compositional Analysis

Ensuring the purity and correct composition of this compound is essential for its application in sensitive biological and chemical systems. Chromatographic and elemental analyses are standard procedures for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and determining the concentration of 4-Nitro-D-phenylalanine. This method separates the compound from potential impurities, and its purity can be reported as a percentage, often exceeding 98%. researchgate.netrcsb.org

The method typically employs a reversed-phase column (such as a C18 column) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov Detection is commonly performed using a UV-Vis detector, as the nitro-aromatic structure of the compound absorbs UV light effectively. youtube.com For quantitative analysis, a calibration curve is generated using standards of known concentration to accurately determine the amount of the compound in a sample. nih.govnih.gov The precision and accuracy of such methods are validated to ensure reliable results. nih.gov For instance, validated HPLC methods for similar compounds show excellent linearity (correlation coefficients of 1.0) and precision (RSD < 2%). nih.gov

Table 3: Typical HPLC Parameters for Analysis of Aromatic Amino Acids

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., acetate (B1210297), citrate) |

| Detection | UV-Vis (e.g., 210 nm for the peptide backbone, or 290 nm for the nitro group) youtube.comnih.gov |

| Flow Rate | 1.0 ml/minute |

| Purpose | Purity assessment, quantification, enantiomeric excess determination researchgate.netsigmaaldrich.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions during the synthesis of 4-Nitro-D-phenylalanine and to provide a qualitative assessment of its purity. nih.gov

In reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. A "co-spot," containing both the starting material and the reaction mixture, is often used to help identify the reactant and product spots unambiguously. The plate is then developed in a suitable solvent system, typically a mixture like hexane (B92381) and ethyl acetate for compounds of this type. As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while a new spot for the product, 4-Nitro-D-phenylalanine, appears and intensifies. nih.gov The reaction is considered complete when the starting material spot is no longer visible under a UV lamp. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to verify the elemental composition of a pure synthesized compound, confirming that it matches the expected empirical formula. For this compound (C₉H₁₀N₂O₄·H₂O), this analysis measures the weight percentage of carbon (C), hydrogen (H), and nitrogen (N).

The experimentally determined percentages are compared against the theoretically calculated values. A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₀N₂O₄·H₂O)

| Element | Symbol | Atomic Mass | Atoms in Formula | Total Mass | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 47.37% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.30% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.28% |

| Oxygen | O | 15.999 | 5 | 79.995 | 35.05% |

| Total | 228.204 | 100.00% |

Calculated based on the molecular formula C₉H₁₀N₂O₄·H₂O.

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules like 4-nitro-D-phenylalanine (B556530) hydrate (B1144303) in different environments. While specific MD studies on the hydrated form of 4-nitro-D-phenylalanine are not extensively documented in the literature, insights can be drawn from simulations of related aromatic amino acids and peptides.

MD simulations on catalytically active peptides containing phenylalanine have demonstrated the conformational flexibility of the phenylalanine residue in solution. nih.gov These studies, often conducted at various temperatures, reveal the intrinsic preference of such residues for specific secondary structures, such as helical conformations. nih.gov The analysis of Ramachandran plots from these simulations helps in identifying the stable and transient conformations of the amino acid backbone. nih.gov